molecular formula C9H13NS B3058415 N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine CAS No. 893569-89-6

N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine

Cat. No.: B3058415
CAS No.: 893569-89-6
M. Wt: 167.27 g/mol
InChI Key: PRNNQJGGDNDFLP-UHFFFAOYSA-N
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Description

N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine: is an organic compound that features a thiophene ring substituted with a methyl group at the 5-position and an allylamine group at the 2-position

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Potential use in the design of ligands for coordination chemistry.

Biology

    Bioactive Compounds: Precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 5-methylthiophene-2-carbaldehyde and allylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, leading to the formation of N-((5-methylthiophen-2-yl)methyl)prop-2-en-1-one.

    Reduction: Reduction of the double bond in the allylamine group can yield N-((5-methylthiophen-2-yl)methyl)propylamine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-((5-methylthiophen-2-yl)methyl)prop-2-en-1-one.

    Reduction: N-((5-methylthiophen-2-yl)methyl)propylamine.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-((5-methylthiophen-2-yl)methyl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and allylamine group can participate in various binding interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-((5-Methylthiophen-2-yl)methyl)propylamine: Similar structure but lacks the double bond in the allylamine group.

    N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-one: Oxidized form of the compound.

Uniqueness

N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine is unique due to the presence of both a thiophene ring and an allylamine group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-3-6-10-7-9-5-4-8(2)11-9/h3-5,10H,1,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNNQJGGDNDFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405922
Record name N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893569-89-6
Record name N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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